molecular formula C12H18N2O4S B8297954 2-(4-Nitro-phenyl)-ethanesulfonic acid tert-butylamide

2-(4-Nitro-phenyl)-ethanesulfonic acid tert-butylamide

Cat. No. B8297954
M. Wt: 286.35 g/mol
InChI Key: RUUWQUCHKVBHKI-UHFFFAOYSA-N
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Patent
US07790724B2

Procedure details

2-(4-Nitro-phenyl)-ethanesulfonic acid tert-butylamide (as prepared in the step above, 633 mg, 2.21 mmol) was hydrogenated under balloon pressure in EtOH (20 mL) using 10% Pd/C (100 mg) for 12 h. The reaction mixture was filtered through Celite and concentrated to obtain 2-(4-amino-phenyl)-ethanesulfonic acid tert-butylamide (536 mg, 95%) which was used directly without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][S:6]([CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2]>CCO.[Pd]>[C:1]([NH:5][S:6]([CH2:9][CH2:10][C:11]1[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=1)(=[O:8])=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)CCC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)CCC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 536 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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